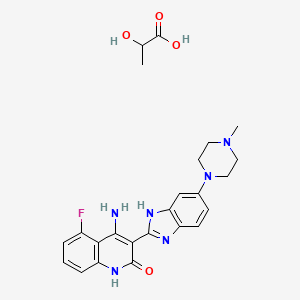
4-cis-Decenoylcarnitine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-cis-Decenoylcarnitine is a monounsaturated acylcarnitine with the molecular formula C17H31NO4. It is a naturally occurring compound that plays a crucial role in fatty acid metabolism, particularly in the process of β-oxidation. This compound is involved in the transport of long-chain fatty acids into the mitochondria, where they undergo β-oxidation to produce ATP, which is essential for energy production in the body .
Méthodes De Préparation
The synthesis of 4-cis-Decenoylcarnitine can be achieved through the condensation of 4-cis-Decenoic acid with L-carnitine. This reaction typically requires a catalyst to facilitate the formation of the compound. Industrial production methods may involve enzymatic synthesis using enzymes such as acyl-CoA synthetase and carnitine acyltransferase. These methods ensure the efficient production of this compound with high purity.
Analyse Des Réactions Chimiques
4-cis-Decenoylcarnitine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into other acylcarnitine derivatives.
Substitution: Substitution reactions can occur at the carboxyl or amino groups, leading to the formation of new compounds
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions vary based on the specific conditions and reagents used.
Applications De Recherche Scientifique
4-cis-Decenoylcarnitine has numerous applications in scientific research, including:
Chemistry: It is used to study fatty acid metabolism and energy production.
Biology: Researchers use this compound to investigate the role of acylcarnitines in cellular metabolism and signaling pathways.
Industry: It is utilized in the production of dietary supplements and therapeutic agents due to its role in energy metabolism
Mécanisme D'action
4-cis-Decenoylcarnitine exerts its effects by facilitating the transport of long-chain fatty acids from the cytosol into the mitochondria. This transport is crucial for the β-oxidation process, which breaks down fatty acids to produce ATP. The compound interacts with molecular targets such as carnitine acyltransferase enzymes, which play a key role in the transport and metabolism of fatty acids.
Comparaison Avec Des Composés Similaires
Similar compounds to 4-cis-Decenoylcarnitine include other acylcarnitines like hexanoylcarnitine, L-octanoylcarnitine, and trans-2-dodecenoylcarnitine . These compounds share similar roles in fatty acid metabolism but differ in their chain lengths and specific functions. This compound is unique due to its specific structure and the presence of a cis-double bond between the fourth and fifth carbon atoms, which influences its biological activity and interactions .
Propriétés
Numéro CAS |
1256380-16-1 |
|---|---|
Formule moléculaire |
C₁₇H₃₁NO₄ |
Poids moléculaire |
313.43 |
Synonymes |
(2R)-3-Carboxy-N,N,N-trimethyl-2-[[(4Z)-1-oxo-4-decen-1-yl]oxy]-1-propanaminium Inner Salt |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-[(3-chloro-2-fluorophenyl)methyl]-1-(1,1-dideuterio-1-hydroxy-3-methylbutan-2-yl)-4-oxo-7-(trideuteriomethoxy)quinoline-3-carboxylic acid](/img/structure/B1141234.png)


![1-[[2-(2,4-Dichlorophenyl)-4-(2,2,3,3,3-pentadeuteriopropyl)-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole](/img/structure/B1141242.png)
![16,18-dimethoxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraene-2,8-dione](/img/structure/B1141245.png)




![3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropan-1-amine](/img/structure/B1141255.png)

